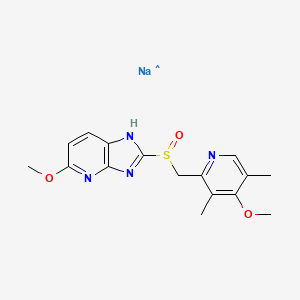

Tenatoprazole sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El tenatoprazol sódico es un inhibidor de la bomba de protones que ha estado en pruebas clínicas como posible tratamiento para la esofagitis por reflujo y la úlcera péptica . Es un compuesto novedoso con un anillo de imidazopiridina, lo que lo diferencia de otros inhibidores de la bomba de protones que normalmente contienen una parte de benzimidazol . Esta diferencia estructural contribuye a su prolongada vida media plasmática, lo que lo convierte en un candidato prometedor para el manejo de enfermedades relacionadas con el ácido .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de tenatoprazol sódico implica la preparación de 5-metoxi-2-[(4-metoxi-3,5-dimetilpiridin-2-il)metilsulfinil]-1H-imidazo[4,5-b]piridina . La ruta de síntesis suele incluir los siguientes pasos:

Formación del anillo de imidazopiridina: Esto implica la ciclación de precursores adecuados en condiciones controladas.

Métodos de producción industrial: En entornos industriales, la producción de tenatoprazol sódico implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Reacciones por lotes: Se llevan a cabo en reactores con control preciso de la temperatura, la presión y el tiempo de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones: El tenatoprazol sódico sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo sulfóxido se puede oxidar aún más a sulfona en condiciones oxidantes fuertes.

Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, perácidos.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles.

Principales productos formados:

Oxidación: Derivados de sulfona.

Reducción: Derivados de sulfuro.

Sustitución: Varios derivados sustituidos de imidazopiridina.

Aplicaciones Científicas De Investigación

El tenatoprazol sódico tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

. Esta enzima es responsable del paso final en la producción de ácido gástrico. Al unirse covalentemente a la enzima, el tenatoprazol sódico bloquea eficazmente la secreción de ácido, lo que lleva a una reducción de la acidez gástrica . La prolongada vida media del tenatoprazol sódico permite una inhibición sostenida de la secreción de ácido, lo que lo hace efectivo para el control del ácido durante el día y la noche .

Compuestos similares:

- Omeprazol

- Lansoprazol

- Pantoprazol

- Rabeprazol

- Esomeprazol

Comparación:

- Diferencias estructurales : A diferencia de otros inhibidores de la bomba de protones que contienen una parte de benzimidazol, el tenatoprazol sódico tiene un anillo de imidazopiridina . Esta diferencia estructural contribuye a sus propiedades farmacocinéticas únicas.

- Vida media : El tenatoprazol sódico tiene una vida media significativamente más larga en comparación con otros inhibidores de la bomba de protones, lo que permite una supresión prolongada del ácido .

- Eficacia : Los estudios han demostrado que el tenatoprazol sódico proporciona un control superior de la acidez intragástrica durante la noche, con menos episodios de irrupción ácida nocturna en comparación con otros inhibidores de la bomba de protones .

Comparación Con Compuestos Similares

- Omeprazole

- Lansoprazole

- Pantoprazole

- Rabeprazole

- Esomeprazole

Comparison:

- Structural Differences : Unlike other proton pump inhibitors that contain a benzimidazole moiety, tenatoprazole sodium has an imidazopyridine ring . This structural difference contributes to its unique pharmacokinetic properties.

- Half-Life : Tenatoprazole sodium has a significantly longer half-life compared to other proton pump inhibitors, which allows for prolonged acid suppression .

- Efficacy : Studies have shown that tenatoprazole sodium provides superior control of intragastric acidity during nighttime, with fewer episodes of nocturnal acid breakthrough compared to other proton pump inhibitors .

Propiedades

InChI |

InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20); |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTLYVVABYKLLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731137.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2731145.png)

![1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2731149.png)

![N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2731152.png)

![(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2731153.png)

![4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2731154.png)

![[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/new.no-structure.jpg)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2731159.png)